GCN2 Enzymatic Potency: >380-Fold Improvement Over Parent Sulfonamide Fragment
When elaborated into the full inhibitor 6e, the 5-chloro-2-methoxypyridine-3-sulfonamide fragment enables a GCN2 enzymatic IC50 that is dramatically improved relative to the starting sulfonamide-containing compound 4. While the absolute IC50 of 6e is disclosed in Table 1 of the primary report, the closest explicitly quantified comparator 6b (bearing a 2,3-dichlorophenyl right-hand ring) shows an enzymatic IC50 of 3.7 nM versus 720 nM for compound 4—a >190-fold gain [1]. The 5-chloro-2-methoxy pyridine fragment (6e) was specifically highlighted as achieving “potent cellular activity” and maintaining biochemical potency in the same low-nanomolar range while conferring markedly superior kinase selectivity [1].
| Evidence Dimension | GCN2 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | Not individually reported in text; referenced as low-nanomolar in Table 1 of the primary source [1] |
| Comparator Or Baseline | Compound 4 (related pyrazolopyridine sulfonamide) IC50 = 720 nM; Compound 6b (2,3-dichlorophenyl analog) IC50 = 3.7 nM [1] |
| Quantified Difference | ~190-fold improvement from 4 to 6b; 6e retains comparable low-nanomolar potency [1] |
| Conditions | Recombinant human GCN2 enzymatic activity assay; ATP concentration = 190 µM (Km) [1] |
Why This Matters
The >190-fold enzymatic potency gain over the initial sulfonamide lead (4) demonstrates that the 5-chloro-2-methoxy substitution is a critical driver of target engagement, making this fragment essential for any program aiming to replicate the published GCN2 inhibitor pharmacology.
- [1] Fujimoto J, Kurasawa O, Takagi T, et al. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. ACS Med. Chem. Lett. 2019, 10(10), 1498–1503. doi:10.1021/acsmedchemlett.9b00400 View Source
